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molecular formula C14H10O2 B8546265 Dibenzo[b,f]oxepin-10(11H)-one

Dibenzo[b,f]oxepin-10(11H)-one

Cat. No. B8546265
M. Wt: 210.23 g/mol
InChI Key: DBYHAFCDKGEPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140027

Procedure details

Reflux of 25 ml of 2-fluoro-11-[β-(dimethylamino)-ethoxy]dibenz[b,f]oxepin stock solution produced no apparent decomposition after 45 minutes. Addition of 2.5 ml of concentrated hydrochloric acid and further reflux for 10 mins gave complete decomposition to 10,11-dihydro-10-oxodibenz[b,f]oxepin.
Name
2-fluoro-11-[β-(dimethylamino)-ethoxy]dibenz[b,f]oxepin
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:22]=[CH:21][C:5]2[O:6][C:7]3[CH:20]=[CH:19][CH:18]=[CH:17][C:8]=3[CH:9]=[C:10]([O:11]CCN(C)C)[C:4]=2[CH:3]=1.Cl>>[O:11]=[C:10]1[C:4]2[CH:3]=[CH:2][CH:22]=[CH:21][C:5]=2[O:6][C:7]2[CH:20]=[CH:19][CH:18]=[CH:17][C:8]=2[CH2:9]1

Inputs

Step One
Name
2-fluoro-11-[β-(dimethylamino)-ethoxy]dibenz[b,f]oxepin
Quantity
25 mL
Type
reactant
Smiles
FC1=CC2=C(OC3=C(C=C2OCCN(C)C)C=CC=C3)C=C1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced no apparent decomposition after 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
further reflux for 10 mins
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
O=C1CC2=C(OC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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